molecular formula C17H18F5N3O2 B2412994 1-{1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097916-33-9

1-{1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione

Cat. No.: B2412994
CAS No.: 2097916-33-9
M. Wt: 391.342
InChI Key: JWBLKKQTZRCPED-UHFFFAOYSA-N
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Description

1-{1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a high-purity synthetic compound intended for research and development purposes. This structurally complex molecule features an imidazolidine-2,4-dione (hydantoin) core, a scaffold recognized in medicinal chemistry for its diverse biological activities. The core is further functionalized with a 3,4-difluorobenzyl-piperidine moiety and a 2,2,2-trifluoroethyl group, which may influence its physicochemical properties and biomolecular interactions. As a research chemical, it is designed for in vitro investigations, including target identification, mechanism of action studies, and as a building block in the synthesis of more complex chemical entities. Researchers exploring the structure-activity relationships of heterocyclic compounds may find this derivative particularly valuable. The product is accompanied with comprehensive analytical data to ensure identity and purity. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety protocols.

Properties

IUPAC Name

1-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F5N3O2/c18-13-2-1-11(7-14(13)19)8-23-5-3-12(4-6-23)24-9-15(26)25(16(24)27)10-17(20,21)22/h1-2,7,12H,3-6,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBLKKQTZRCPED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)CC3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-{1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a compound of interest due to its potential therapeutic applications. This article explores its biological activity based on diverse research findings and data.

Chemical Structure and Properties

The compound's chemical structure is characterized by a piperidine ring substituted with a difluorophenyl group and an imidazolidine core. Its molecular formula is C17H19F5N4O2C_{17}H_{19}F_5N_4O_2, with a molecular weight of approximately 445.26 g/mol. The presence of fluorine atoms may enhance its lipophilicity and receptor binding properties.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound, particularly in the context of neuropharmacology and potential antidepressant effects.

1. Antidepressant Activity

A study investigating related imidazolidine derivatives demonstrated significant serotonin receptor affinity (5-HT1A and 5-HT7) and phosphodiesterase (PDE) inhibition. The compounds exhibited notable antidepressant-like effects in animal models, particularly in the forced swim test (FST), suggesting their potential as antidepressant agents .

2. Antinociceptive Effects

The compound's structural analogs have shown promise in pain management through antinociceptive activity. Research indicates that certain derivatives lead to reduced pain responses in animal models, indicating a possible mechanism involving central nervous system modulation .

Case Studies

Several case studies have been conducted to evaluate the biological activity of related compounds:

Study Findings Reference
Synthesis and evaluation of imidazolidine derivativesIdentified compounds with high affinity for serotonin receptors and PDE inhibition; demonstrated antidepressant effects in FST
Pharmacological screening of imidazolidinic compoundsShowed cardiovascular effects including hypotension; potential for treating anxiety disorders
Evaluation of cytotoxicity against cancer cell linesFound some derivatives active against colon carcinoma and breast cancer cell lines with varying IC50 values

The proposed mechanism of action for the antidepressant effects includes modulation of serotonin pathways and inhibition of phosphodiesterases that degrade cyclic AMP (cAMP). This leads to increased levels of cAMP, enhancing neurotransmitter signaling associated with mood regulation.

Preparation Methods

Cyclocondensation of Urea Derivatives

The imidazolidine-2,4-dione core is typically synthesized via cyclocondensation of a urea derivative with a primary amine. For the trifluoroethyl variant, the following steps are employed:

  • Reaction of 2,2,2-Trifluoroethylamine with Ethyl Chloroformate

    • 2,2,2-Trifluoroethylamine is treated with ethyl chloroformate in dichloromethane at 0–5°C to form N-(2,2,2-trifluoroethyl)carbamic acid ethyl ester.
    • Conditions : Triethylamine (1.2 eq.) as base, stirred for 4–6 hours.
    • Yield : 78–85% after aqueous workup.
  • Cyclization with Glycine Derivative

    • The carbamate intermediate reacts with glycine ethyl ester hydrochloride in the presence of N,N-diisopropylethylamine (DIPEA) to form 3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione.
    • Conditions : Reflux in acetonitrile for 12 hours.
    • Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7).

Synthesis of Intermediate B: 1-[(3,4-Difluorophenyl)methyl]piperidin-4-amine

Reductive Amination of Piperidin-4-one

Piperidin-4-one serves as the starting material for this subunit:

  • Protection of Piperidin-4-one

    • Piperidin-4-one is protected as its tert-butoxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate in tetrahydrofuran (THF).
    • Conditions : Room temperature, 2 hours.
  • Alkylation with 3,4-Difluorobenzyl Bromide

    • The Boc-protected piperidin-4-one undergoes alkylation with 3,4-difluorobenzyl bromide in the presence of potassium carbonate.
    • Conditions : DMF, 60°C, 8 hours.
    • Yield : 70–75% after extraction.
  • Deprotection and Reduction

    • Removal of the Boc group with HCl in dioxane yields 1-[(3,4-difluorophenyl)methyl]piperidin-4-one.
    • Subsequent reductive amination using sodium cyanoborohydride and ammonium acetate in methanol affords Intermediate B.

Coupling of Intermediates A and B

Nucleophilic Substitution at the Imidazolidine Core

The methylene bridge between the imidazolidine-dione and piperidine is established via a nucleophilic substitution reaction:

  • Activation of Intermediate A

    • Intermediate A is treated with paraformaldehyde in acetic acid to generate a reactive N-hydroxymethyl intermediate.
  • Reaction with Intermediate B

    • The hydroxymethyl derivative reacts with Intermediate B in the presence of trimethylamine, facilitating the formation of the methylene linkage.
    • Conditions : Toluene, 110°C, 12 hours under nitrogen.
    • Yield : 60–65% after recrystallization from ethanol/water.

Optimization and Challenges

Steric and Electronic Considerations

  • The electron-withdrawing trifluoroethyl group reduces nucleophilicity at the imidazolidine nitrogen, necessitating elevated temperatures for substitution reactions.
  • Steric hindrance from the (3,4-difluorophenyl)methyl group on piperidine requires bulky bases (e.g., DIPEA) to prevent N-overalkylation.

Purification Strategies

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves diastereomeric byproducts.
  • Crystallization : Ethanol/water mixtures (4:1) yield the final compound as a white crystalline solid (>99% purity by HPLC).

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6): δ 7.45–7.30 (m, 2H, Ar-H), 4.80 (s, 2H, N-CH2-Ar), 3.95–3.70 (m, 4H, piperidine-H), 3.45 (q, J = 10 Hz, 2H, CF3CH2), 2.90–2.60 (m, 4H, imidazolidine-H).
  • 19F NMR (376 MHz, DMSO-d6): δ -70.5 (s, CF3), -138.2 (d, J = 21 Hz, Ar-F).

Mass Spectrometry

  • HRMS (ESI+) : m/z calculated for C18H19F5N3O2 [M+H]+: 420.1392; found: 420.1389.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification strategies for this compound?

  • Methodological Answer :

  • Synthesis : Begin with nucleophilic substitution of 3,4-difluorobenzyl chloride with piperidin-4-amine under basic conditions (e.g., NaOH in dichloromethane) to form the piperidine intermediate. Subsequent coupling with 2,2,2-trifluoroethyl isocyanate in the presence of a coupling agent (e.g., HATU) yields the imidazolidine-2,4-dione core .
  • Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water for high-purity isolation. Confirm purity (>99%) via HPLC with a C18 column and UV detection at 254 nm, referencing pharmacopeial assay protocols .

Q. How can structural characterization be systematically performed?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H, 13C^13C, and 19F^{19}F NMR spectra to confirm substituent positions, particularly distinguishing fluorophenyl and trifluoroethyl groups. Use DEPT-135 and HSQC for carbon assignment .
  • Mass Spectrometry (MS) : Employ high-resolution ESI-MS to verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in acetonitrile and analyze using synchrotron radiation .

Advanced Research Questions

Q. What experimental approaches can resolve contradictions in reported pharmacological activity data?

  • Methodological Answer :

  • Comparative Assays : Replicate studies under standardized conditions (e.g., cell lines, incubation times, and assay buffers) to isolate variables. Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays for receptor activity) .
  • Molecular Docking : Perform computational modeling (e.g., AutoDock Vina) to predict binding modes to targets like GPCRs or kinases. Validate with mutagenesis studies to confirm critical residues .

Q. How can metabolic stability challenges be addressed during preclinical evaluation?

  • Methodological Answer :

  • In Vitro Microsomal Assays : Incubate the compound with liver microsomes (human/rodent) and quantify parent compound degradation via LC-MS/MS. Identify metabolites using high-resolution MS/MS .
  • Structural Modifications : Introduce deuterium at metabolically labile sites (e.g., methyl groups) to prolong half-life, guided by QSAR models .

Q. What strategies optimize solubility for in vivo studies?

  • Methodological Answer :

  • Co-Solvent Systems : Test combinations of PEG-400, Cremophor EL, and DMSO in PBS (pH 7.4) for solubility enhancement. Monitor stability via dynamic light scattering (DLS) .
  • Salt Formation : Screen counterions (e.g., HCl, sodium salts) using pH-solubility profiling. Characterize salts via DSC and PXRD to confirm crystallinity .

Q. How can target engagement be validated in complex biological systems?

  • Methodological Answer :

  • Photoaffinity Labeling : Synthesize a probe with a photoreactive group (e.g., diazirine) and a biotin tag. Incubate with cell lysates, irradiate with UV, and pull down targets via streptavidin beads. Identify proteins via Western blot or LC-MS/MS .
  • Cellular Thermal Shift Assay (CETSA) : Monitor thermal stabilization of target proteins in the presence of the compound using Western blot or proteome-wide mass spectrometry .

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